COMT Inhibitory Potency (IC50) of 4,5-Dihydroxy-2-nitrobenzaldehyde
4,5-Dihydroxy-2-nitrobenzaldehyde demonstrates quantifiable inhibitory activity against catechol-O-methyltransferase (COMT). An in vitro assay using partially purified pig liver COMT reported an IC50 value of 8.5 µM (8.50E+3 nM) [1]. This inhibitory activity is contingent upon the specific substitution pattern where the nitro group is ortho to a hydroxyl group, a key structural feature of this compound [2]. In contrast, the close analog 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0), which lacks this ortho-nitro/hydroxyl relationship, is a key intermediate for potent COMT inhibitors like entacapone, highlighting that different isomers within this class serve distinct roles in drug discovery pathways .
| Evidence Dimension | COMT Inhibition (IC50) |
|---|---|
| Target Compound Data | 8.5 µM (8.50E+3 nM) |
| Comparator Or Baseline | 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0) – no direct IC50 data available for comparison; its utility is as a synthetic intermediate for high-potency COMT inhibitors (e.g., entacapone) . |
| Quantified Difference | The target compound's inhibitory potency is defined; the comparator's primary value lies in its synthetic utility, not direct enzyme inhibition. |
| Conditions | In vitro assay using partially purified COMT from pig liver [1]. |
Why This Matters
This quantitative IC50 value provides a verifiable benchmark for researchers studying COMT inhibition, confirming the compound's suitability as a biochemical probe, whereas the alternative isomer serves a different purpose as a building block for drug synthesis.
- [1] BindingDB. (2009). BDBM50004048: 4,5-Dihydroxy-2-nitro-benzaldehyde. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50004048. View Source
- [2] Pérez, R. A., Fernández-Alvarez, E., Nieto, O., & Piedrafita, F. J. (1992). Dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes: synthesis and biological activity as catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry, 35(24), 4584-4588. DOI: 10.1021/jm00102a011. View Source
